Cas no 1361821-96-6 (3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde)

3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde is a specialized aromatic aldehyde featuring a dichlorophenyl and fluoropyridine scaffold, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both chlorine and fluorine substituents enhances its reactivity and selectivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic systems. Its aldehyde group serves as a versatile functional handle for further derivatization, including condensation or reduction reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its structural rigidity and potential for targeted interactions. High purity and stability ensure reliable performance in demanding synthetic applications.
3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde structure
1361821-96-6 structure
商品名:3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde
CAS番号:1361821-96-6
MF:C12H6Cl2FNO
メガワット:270.086544513702
CID:4922724

3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde
    • インチ: 1S/C12H6Cl2FNO/c13-7-1-2-11(14)9(3-7)10-4-8(15)5-16-12(10)6-17/h1-6H
    • InChIKey: BBWFABSBIFKXHZ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1C1=CC(=CN=C1C=O)F)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 279
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 30

3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A023029387-250mg
3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde
1361821-96-6 97%
250mg
652.80 USD 2021-06-10
Alichem
A023029387-500mg
3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde
1361821-96-6 97%
500mg
1,038.80 USD 2021-06-10
Alichem
A023029387-1g
3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde
1361821-96-6 97%
1g
1,680.00 USD 2021-06-10

3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde 関連文献

3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehydeに関する追加情報

Introduction to 3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde (CAS No. 1361821-96-6) and Its Emerging Applications in Chemical Biology

The compound 3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde (CAS No. 1361821-96-6) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features, combining a picolinaldehyde moiety with chloro and fluoro substituents on the aromatic ring, make it a versatile scaffold for designing novel bioactive molecules. This introduction delves into the compound's chemical properties, synthetic strategies, and its growing relevance in contemporary research, particularly in the development of innovative therapeutic agents.

At the heart of the compound's utility lies its aromatic system, which is decorated with both electron-withdrawing chloro groups at the 2- and 5-positions and a fluorine atom at the 5-position. The picolinaldehyde functional group not only imparts reactivity for further derivatization but also contributes to its solubility and bioavailability in biological systems. The presence of these substituents enhances the compound's ability to interact with biological targets, making it an attractive candidate for drug discovery efforts.

Recent advances in synthetic chemistry have enabled more efficient and scalable production of 3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde, opening up new avenues for its application. Modern methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have streamlined the synthesis process, allowing researchers to access a wide range of derivatives with tailored properties. These synthetic advancements are crucial for exploring the full potential of this compound in medicinal chemistry.

The compound's significance is further underscored by its emerging role in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have shown that derivatives of 3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde exhibit promising activity against enzymes involved in cancer metabolism. The aldehyde group serves as a handle for covalent bond formation with biological targets, enhancing binding affinity and selectivity. This property is particularly valuable in designing drugs that require precise targeting to achieve therapeutic efficacy.

In addition to its applications in oncology research, 3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde has garnered attention for its potential in antimicrobial and anti-inflammatory drug development. The combination of chloro and fluoro substituents has been shown to modulate enzyme activity and disrupt pathogenic mechanisms. Researchers are exploring its derivatives as lead compounds for novel therapeutics that address rising challenges such as antibiotic resistance and chronic inflammation.

The growing interest in this compound is also driven by its role as a key intermediate in the synthesis of more complex bioactive molecules. Its structural framework allows for diverse functionalization, enabling chemists to design molecules with specific pharmacological profiles. This flexibility makes it an indispensable tool in drug discovery pipelines, particularly for projects aimed at identifying next-generation therapeutics.

From a computational chemistry perspective, 3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde has been extensively studied to understand its interaction with biological targets at the molecular level. Advanced computational methods, including molecular dynamics simulations and quantum mechanical calculations, have provided insights into its binding mode and mechanism of action. These studies not only validate experimental findings but also guide the optimization of derivatives for improved potency and selectivity.

The future prospects of 3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde are bright, with ongoing research uncovering new applications and refining synthetic methodologies. As our understanding of biological pathways continues to expand, this compound is poised to play an increasingly important role in the development of innovative therapeutic agents. Its unique structural features and versatile reactivity make it a cornerstone of modern drug discovery efforts.

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